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Compound of Interest

Compound Name: SF2312 ammonium

Cat. No.: B15614550 Get Quote

For scientists and professionals engaged in drug discovery and development, the glycolytic

enzyme enolase has emerged as a compelling therapeutic target, particularly in oncology. This

guide provides a detailed comparison of the natural product SF2312 with other notable enolase

inhibitors, focusing on their efficacy as demonstrated by experimental data.

Enolase, a crucial metalloenzyme in the glycolytic pathway, catalyzes the conversion of 2-

phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[1] Its inhibition disrupts a cell's

primary energy production mechanism, a vulnerability that is especially pronounced in cancer

cells exhibiting the Warburg effect.[2] This guide will delve into the quantitative efficacy,

mechanisms of action, and experimental validation of SF2312 in comparison to other key

enolase inhibitors.

Quantitative Comparison of Enolase Inhibitor
Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

SF2312 and other selected enolase inhibitors against human enolase isoforms (ENO1 and

ENO2). Lower IC50 values are indicative of higher potency.
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Inhibitor Type
IC50
(Human
ENO1)

IC50
(Human
ENO2)

Origin Reference

SF2312

Natural

phosphonate

antibiotic

37.9 nM 42.5 nM

Isolated from

Micromonosp

ora

[1][3]

Phosphonoac

etohydroxam

ate (PhAH)

Synthetic tool

compound
- nM range Synthetic [2]

AP-III-a4

(ENOblock)

Synthetic,

non-substrate

analogue

576 nM 576 nM

Small

molecule

screening

[1][4]

Deoxy-

SF2312

SF2312

analogue
-

600 nM (for T.

brucei

enolase)

Synthetic [5][6]

HEX
SF2312

analogue
-

2.1 µM (for T.

brucei

enolase)

Synthetic [5][6]

MethylSF231

2

SF2312

analogue
~10 nM ~10 nM Synthetic [7]

Mechanism of Action and Cellular Effects
SF2312 is a highly potent, low-nanomolar inhibitor of enolase that acts as a transition state

analogue.[1] Its inhibitory action is particularly effective under anaerobic conditions, forcing

cells that rely heavily on glycolysis for ATP production into an energy crisis.[2] Studies have

demonstrated that SF2312 is selectively toxic to cancer cells with a homozygous deletion of the

ENO1 gene, as these cells are entirely dependent on the ENO2 isoform for survival.[2][3]

Treatment of such cells with SF2312 leads to a significant increase in the ratio of 3-

phosphoglycerate (3-PGA) to phosphoenolpyruvate (PEP), confirming the specific inhibition of

enolase within the glycolytic pathway.[2][5]
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Phosphonoacetohydroxamate (PhAH) is another potent enolase inhibitor that shares a similar

mechanism of binding to the active site as SF2312.[2] It has been used as a tool compound in

studies that established the principle of "collateral lethality" in ENO1-deleted cancers.[8] While

effective in vitro, PhAH has demonstrated poor pharmacological properties, limiting its in vivo

applications.[8]

AP-III-a4 (ENOblock) was initially identified as a non-substrate analogue inhibitor of enolase.[9]

However, there is some debate in the scientific literature regarding its direct mechanism of

action, with some studies suggesting it may not directly inhibit enolase activity in vitro.[1] It has

been shown to induce apoptosis and inhibit cancer cell migration and invasion.[4]

Analogues of SF2312, such as deoxy-SF2312, HEX, and MethylSF2312, have been

synthesized to explore structure-activity relationships and improve pharmacological properties.

[5][6][7] For instance, MethylSF2312 has been shown to be equipotent to SF2312.[7] The (3S)-

enantiomer of SF2312 and its analogues is responsible for the potent enolase inhibitory activity.

[7]

Visualizing Enolase Inhibition in the Glycolytic
Pathway
The following diagram illustrates the central role of enolase in glycolysis and the point of

inhibition by compounds like SF2312.
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Caption: Glycolytic pathway showing enolase inhibition.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below

are representative protocols for key assays used in the characterization of enolase inhibitors.

Enolase Activity Assay
This assay measures the enzymatic activity of enolase by monitoring the conversion of 2-PG to

PEP.

Principle: The formation of PEP is measured by the increase in absorbance at 240 nm.

Procedure:

Recombinant human enolase (ENO1 or ENO2) is purified.
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The enzyme is incubated with varying concentrations of the inhibitor (e.g., SF2312) in a

suitable buffer (e.g., Tris-HCl) containing MgCl2.

The reaction is initiated by the addition of the substrate, 2-phosphoglycerate.

The increase in absorbance at 240 nm is monitored over time using a spectrophotometer.

The rate of the reaction is calculated from the linear phase of the absorbance curve.

IC50 values are determined by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays
These assays determine the effect of enolase inhibitors on the survival and growth of cancer

cells.

Principle: Various methods can be employed, such as MTT or CellTiter-Glo assays, which

measure metabolic activity as an indicator of cell viability.

Procedure (Example using CellTiter-Glo):

Cancer cells (e.g., ENO1-deleted and isogenic rescued cells) are seeded in 96-well plates

and allowed to adhere overnight.

The cells are treated with a range of concentrations of the enolase inhibitor or a vehicle

control (DMSO).

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo reagent is added to

each well.

The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

Luminescence is measured using a plate reader.

The results are expressed as a percentage of the viability of the vehicle-treated control cells.

Metabolite Analysis
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This method quantifies the intracellular levels of glycolytic intermediates to confirm the on-

target effect of the enolase inhibitor.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect

specific metabolites from cell extracts.

Procedure:

Cells are cultured and treated with the enolase inhibitor or vehicle control as described for

the viability assay.

After treatment, the cells are rapidly harvested, and metabolites are extracted using a cold

solvent mixture (e.g., methanol/acetonitrile/water).

The cell debris is removed by centrifugation.

The supernatant containing the polar metabolites is analyzed by LC-MS.

The levels of 3-PGA and PEP are quantified, and their ratio is calculated to assess the

degree of enolase inhibition.[2]

Experimental Workflow for Enolase Inhibitor
Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel

enolase inhibitor.
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Caption: Preclinical evaluation workflow for enolase inhibitors.
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Conclusion
SF2312 stands out as a highly potent, natural product inhibitor of enolase with demonstrated

selective toxicity towards cancer cells harboring specific genetic vulnerabilities. Its well-

characterized mechanism of action and nanomolar potency make it a valuable research tool

and a promising lead compound for further therapeutic development. The comparative data

presented in this guide underscore the potential of targeting glycolysis and provide a

framework for the continued investigation of enolase inhibitors in the field of drug discovery.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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